Thymine

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Phomopsis velata, Huperzia serrata, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

One of four constituent bases of DNA.

See also: Uracil (broader).

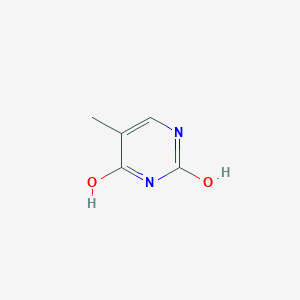

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Record name | thymine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thymine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-14-6 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4052342 | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.82 mg/mL | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000133 [mmHg] | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

65-71-4, 2792-47-4 | |

| Record name | Thymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-3H thymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR26YLT7LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

320 °C | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cornerstone of the Code: Early Experiments Unraveling the Function of Thymine in DNA

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

In the grand narrative of molecular biology, the discovery of DNA's structure and function stands as a monumental achievement. Central to this story are the four nitrogenous bases, the very letters of the genetic alphabet. Among them, thymine, a humble pyrimidine, holds a unique and critical role. Its discovery and the elucidation of its function were not the results of a single breakthrough but rather a series of meticulous and elegant experiments that laid the groundwork for our modern understanding of genetics and molecular biology. This technical guide delves into these foundational studies, offering a detailed look at the experimental protocols and the quantitative data that cemented this compound's role as an indispensable component of the double helix. For researchers and professionals in drug development, a deep appreciation of these early experiments provides a fundamental context for contemporary research in DNA replication, repair, and the design of novel therapeutics.

Establishing the Rules of Engagement: Chargaff's Ratios

Before the iconic double helix was envisioned, the chemical composition of DNA was a subject of intense investigation. It was Austrian-American biochemist Erwin Chargaff whose work in the late 1940s provided the critical clues to the pairing nature of the DNA bases.[1][2] His experiments systematically dismantled the prevailing "tetranucleotide hypothesis," which incorrectly posited that the four bases were present in equal, repeating amounts.[3]

Key Experimental Protocol: Base Composition Analysis

Chargaff's methodology, though simple by today's standards, was revolutionary for its time. It involved a two-step process to separate and quantify the nitrogenous bases from DNA samples extracted from a variety of organisms.[3][4]

-

DNA Hydrolysis: The first step was to break down the DNA molecule into its constituent bases. This was typically achieved by strong acid hydrolysis (e.g., using perchloric acid), which cleaves the phosphodiester bonds and the N-glycosidic bonds, releasing the purine (adenine, guanine) and pyrimidine (cytosine, this compound) bases.

-

Paper Chromatography and UV Spectrophotometry: Chargaff then employed paper chromatography to separate the different bases.[3][4] A spot of the hydrolyzed DNA sample was applied to a strip of filter paper. The edge of the paper was then dipped into a solvent mixture. As the solvent moved up the paper by capillary action, it carried the bases with it at different rates depending on their chemical properties (such as polarity and size), resulting in their separation into distinct spots. After separation, the spots corresponding to each base were cut out, the bases were eluted (dissolved) in a solution, and their quantities were determined using UV spectrophotometry.[3][4] This technique measures the amount of UV light absorbed by the solution at a specific wavelength characteristic for each base, allowing for precise quantification.

Data Presentation: Chargaff's Ratios

The culmination of these experiments was a set of rules, now famously known as Chargaff's Rules.[2][5] The key quantitative finding was that in any given sample of double-stranded DNA, the amount of adenine (A) was approximately equal to the amount of this compound (T), and the amount of guanine (G) was approximately equal to the amount of cytosine (C).[2]

| Organism | % Adenine | % this compound | % Guanine | % Cytosine | A/T Ratio | G/C Ratio |

| Escherichia coli | 24.7 | 23.6 | 26.0 | 25.7 | 1.05 | 1.01 |

| Human (Thymus) | 30.9 | 29.4 | 19.9 | 19.8 | 1.05 | 1.01 |

| Sea Urchin | 32.8 | 32.1 | 17.7 | 17.3 | 1.02 | 1.02 |

| Wheat Germ | 27.3 | 27.1 | 22.7 | 22.8 | 1.01 | 1.00 |

Note: Data is representative of values found in Chargaff's publications and may vary slightly between different studies.

This 1:1 stoichiometric ratio between A and T was a revelation, strongly suggesting a specific pairing relationship and providing a foundational piece of the puzzle for Watson and Crick's double helix model.[2]

Logical Relationship: Chargaff's Rules

Caption: Logical flow from experimental quantification of bases to the formulation of Chargaff's Rules.

This compound's Role in Replication: The Meselson-Stahl Experiment

With the double helix structure established, the next critical question was how DNA replicated. The semi-conservative model, proposed by Watson and Crick, suggested that each strand of the parent DNA molecule serves as a template for the synthesis of a new complementary strand. This model inherently relies on the strict A-T and G-C pairing. The definitive proof for this model came from the elegant experiment conducted by Matthew Meselson and Franklin Stahl in 1958.[6]

Key Experimental Protocol: Density Gradient Centrifugation

The Meselson-Stahl experiment ingeniously used isotopes of nitrogen to distinguish between parent and newly synthesized DNA strands.[6][7]

-

Labeling with a Heavy Isotope: Escherichia coli bacteria were cultured for several generations in a medium containing a heavy isotope of nitrogen, ¹⁵N, as the sole nitrogen source.[7][8] Consequently, the DNA of these bacteria became uniformly labeled with ¹⁵N, making it denser than normal DNA containing the common ¹⁴N isotope.[7]

-

Shift to a Light Isotope Medium: The ¹⁵N-labeled bacteria were then transferred to a medium containing only the lighter ¹⁴N isotope.[7][9] Samples of bacteria were collected at different time points, corresponding to successive generations of DNA replication (Generation 0, Generation 1, Generation 2, etc.).

-

DNA Extraction and Density Gradient Centrifugation: For each time point, the bacterial DNA was extracted and analyzed by cesium chloride (CsCl) density gradient centrifugation.[7] In this technique, a CsCl solution is spun at high speed in an ultracentrifuge, establishing a density gradient. The DNA molecules migrate to the position in the gradient where their density equals that of the CsCl solution, forming distinct bands.[7]

Data Presentation: DNA Banding Patterns

The results of the density gradient centrifugation provided unequivocal support for the semi-conservative model.

| Generation | Expected Banding (Semi-Conservative) | Observed Banding | Interpretation |

| 0 | Single heavy band (¹⁵N/¹⁵N) | Single heavy band | All DNA is the original heavy parental DNA. |

| 1 | Single intermediate band (¹⁵N/¹⁴N) | Single intermediate band | Each new DNA molecule consists of one old (heavy) and one new (light) strand. |

| 2 | One intermediate band (¹⁵N/¹⁴N) and one light band (¹⁴N/¹⁴N) | One intermediate and one light band | Half of the DNA molecules are hybrid, and half are entirely new light DNA. |

These results perfectly matched the predictions of the semi-conservative model, where each this compound on a template strand directs the incorporation of an adenine on the new strand, and vice versa, ensuring the faithful copying of the genetic information.

Experimental Workflow: Meselson-Stahl Experiment

Caption: Workflow of the Meselson-Stahl experiment, from bacterial culture to data analysis.

This compound as a Substrate: The Discovery of DNA Polymerase

The existence of an enzyme capable of synthesizing DNA was a logical necessity, but its identification and characterization were a landmark achievement. In 1956, Arthur Kornberg and his colleagues isolated the first such enzyme, now known as DNA Polymerase I, from E. coli.[10] Their experiments underscored the role of this compound, in the form of deoxythymidine triphosphate (dTTP), as an essential building block for DNA synthesis.

Key Experimental Protocol: In Vitro DNA Synthesis Assay

Kornberg's team developed a cell-free assay to detect the synthesis of new DNA.[10][11]

-

Preparation of Cell Extracts: E. coli bacteria were lysed to produce a cell-free extract containing various cellular components, including enzymes.

-

Reaction Mixture: The assay mixture contained the cell extract, a DNA template, and all four deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, and dTTP). Crucially, one of these, typically thymidine, was radiolabeled (e.g., with ¹⁴C or ³H).[10][12]

-

Detection of DNA Synthesis: The reaction was incubated, and then the DNA was precipitated with an acid. If the enzyme had incorporated the radiolabeled dTTP into a new DNA strand, the precipitate would be radioactive. The amount of radioactivity was directly proportional to the amount of DNA synthesized.

-

Enzyme Purification: Using this assay, Kornberg and his team were able to systematically purify the enzyme responsible for this activity through various chromatography techniques, separating it from other proteins in the extract.[11][13]

Quantitative Data: Requirements for DNA Synthesis

Kornberg's experiments demonstrated that the synthesis of DNA had absolute requirements. The omission of any single component from the reaction mixture resulted in a drastic reduction in DNA synthesis.

| Reaction Condition | Relative DNA Synthesis (%) |

| Complete (all 4 dNTPs, template DNA, enzyme) | 100 |

| Omit dATP | < 1 |

| Omit dGTP | < 1 |

| Omit dCTP | < 1 |

| Omit dTTP | < 1 |

| Omit Template DNA | < 1 |

| Omit Enzyme | < 1 |

This data unequivocally showed that this compound, in its triphosphate form, is not just a structural component but an essential substrate for the enzymatic synthesis of DNA.

Probing Function with Analogs: The Case of 5-Bromouracil

Early researchers often used molecular mimics, or analogs, to probe the function of biological molecules. 5-bromouracil (5-BU) is a structural analog of this compound where the methyl group at the 5th carbon is replaced by a bromine atom.[14] Experiments with 5-BU in the 1950s provided early insights into the importance of this compound's structure for the fidelity of DNA replication.[14][15]

It was observed that 5-BU could be incorporated into DNA in place of this compound.[15] However, due to the electronegativity of the bromine atom, 5-BU has an increased tendency to exist in its "rare" enol tautomeric form compared to this compound. In its normal keto form, 5-BU pairs with adenine, just like this compound. But in its enol form, it can mispair with guanine.

Signaling Pathway: Mutagenesis by 5-Bromouracil

Caption: The mutagenic pathway of 5-bromouracil, leading to an A-T to G-C transition mutation.

These early studies with this compound analogs highlighted the critical role of the methyl group on this compound in ensuring the stability and fidelity of base pairing, a feature that distinguishes it from uracil (found in RNA) and helps in DNA repair processes.[16][17]

Conclusion

The journey to understanding this compound's function in DNA is a story of careful observation, elegant experimental design, and logical deduction. From Chargaff's rules that hinted at its specific pairing with adenine, to the Meselson-Stahl experiment that demonstrated its role in semi-conservative replication, and Kornberg's work that identified it as a key substrate for DNA polymerase, these foundational experiments have provided an enduring framework for molecular biology. The early use of analogs like 5-bromouracil further illuminated the structural subtleties that ensure the integrity of the genetic code. For today's researchers, these classic experiments are not just historical footnotes; they are masterclasses in the scientific method and a testament to the fundamental principles that continue to drive innovation in genetics and drug development.

References

- 1. easybiologyclass.com [easybiologyclass.com]

- 2. Chargaff's rules - Wikipedia [en.wikipedia.org]

- 3. Base Pairing [ib.bioninja.com.au]

- 4. Erwin Chargaff's Experiment | Overview, Discoveries & Rules - Lesson | Study.com [study.com]

- 5. Chargaff's Rules Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. Meselson–Stahl experiment - Wikipedia [en.wikipedia.org]

- 7. Meselson And Stahl Experiment: Steps, Diagram & Semiconservative Proof [vedantu.com]

- 8. pathwayz.org [pathwayz.org]

- 9. kvmwai.edu.in [kvmwai.edu.in]

- 10. DNA polymerase I - Wikipedia [en.wikipedia.org]

- 11. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 12. Arthur Kornberg | Biochemist, Nobel Prize, DNA Synthesis | Britannica [britannica.com]

- 13. youtube.com [youtube.com]

- 14. Studies on this compound-5-bromouracil "exchange" in deoxyribonucleic acids of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of this compound-5-Bromouracil Substitution on F Pili - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Why this compound is present in DNA instead of Uracil ? - GeeksforGeeks [geeksforgeeks.org]

- 17. biologyonline.com [biologyonline.com]

Physicochemical Properties of Thymine for Computational Modeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of thymine, an essential pyrimidine nucleobase, with a focus on their application in computational modeling and drug development. The information presented herein is curated to offer a detailed understanding of this compound's structural, energetic, and electronic characteristics, supported by experimental methodologies and relevant biological pathways.

Quantitative Physicochemical Data

A summary of the key quantitative physicochemical properties of this compound is presented in the tables below for easy reference and comparison. These parameters are fundamental for the development and parameterization of molecular mechanics force fields, as well as for quantum mechanical calculations used in drug design and molecular dynamics simulations.

Table 1: General and Thermodynamic Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-Methylpyrimidine-2,4(1H,3H)-dione | [1] |

| Chemical Formula | C5H6N2O2 | [2][3] |

| Molar Mass | 126.115 g/mol | [3] |

| Appearance | White crystalline powder | [2][3] |

| Density | 1.223 g/cm³ | [3] |

| Melting Point | 316-317 °C (decomposes) | [2][3] |

| Boiling Point | 335 °C (decomposes) | [3] |

| pKa | 9.94 (at 25°C) | [2][4] |

| logP (Octanol-Water) | -0.620 | [5] |

Table 2: Crystallographic Data of Anhydrous this compound

| Property | Value | Reference |

| Crystal System | Monoclinic | [6][7] |

| Space Group | P2₁/c | [6][7] |

| a | 12.87 Å | [6] |

| b | 6.83 Å | [6] |

| c | 6.70 Å | [6] |

| β | 105° | [6] |

| Z | 4 | [6][7] |

Table 3: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble at room temperature, soluble in hot water | [2][5] |

| Ethanol | Slightly soluble (~2 mg/mL) | [2][8] |

| DMSO | Soluble (~20 mg/mL) | [8] |

| Dimethylformamide (DMF) | Soluble (~20 mg/mL) | [8] |

| Pyridine | Soluble | [2][5] |

| Acetone | Soluble | [2] |

| PBS (pH 7.2) | Slightly soluble | [8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols provide a foundation for reproducing experimental data and for understanding the basis of the quantitative values presented.

X-ray Crystallography for Crystal Structure Determination

Objective: To determine the three-dimensional atomic and molecular structure of this compound in its crystalline form.

Methodology: Single-crystal X-ray diffraction is the standard method.[9][10][11]

Protocol:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated aqueous solution, sometimes containing a small percentage of ethanol.[6]

-

Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[9]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections.[9][12] The intensities and positions of these reflections are recorded by a detector as the crystal is rotated.[12]

-

Data Processing: The collected diffraction data are processed to correct for experimental factors and to determine the unit cell dimensions and space group of the crystal.[12]

-

Structure Solution and Refinement: The phase problem is solved to obtain an initial electron density map.[9] From this map, an initial model of the this compound molecule is built. This model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.[6]

Spectrophotometric Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology: UV-Vis spectrophotometry is a common and accurate method for pKa determination of compounds with a chromophore.[6][7][13]

Protocol:

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values covering a range around the expected pKa of this compound (e.g., pH 8 to 11) are prepared.[5][13]

-

Preparation of this compound Solutions: A stock solution of this compound is prepared. Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same total this compound concentration but different pH values.[5][13]

-

Spectrophotometric Measurement: The UV-Vis absorbance spectra of each solution are recorded over a relevant wavelength range (e.g., 230-300 nm). The absorbance at the wavelength of maximum difference between the protonated and deprotonated species is measured for each solution.[5][7]

-

Data Analysis: The absorbance data is plotted against the pH. The pKa is determined as the pH at which the concentrations of the acidic and basic forms of this compound are equal, which corresponds to the inflection point of the titration curve.[5][7]

Shake-Flask Method for logP Determination

Objective: To determine the octanol-water partition coefficient (logP) of this compound as a measure of its lipophilicity.

Methodology: The shake-flask method is the traditional and most widely accepted method for logP determination.[14][15][16]

Protocol:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for an extended period and then allowing the phases to separate.[17][18]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of this compound between the two phases to reach equilibrium. The funnel is then left undisturbed to allow for complete phase separation.[16]

-

Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry.[17][18]

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.[14]

Differential Scanning Calorimetry (DSC) for Thermal Properties

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[19][20]

Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound powder is placed in a sample pan, which is then hermetically sealed. An empty sealed pan is used as a reference.[4]

-

Instrument Setup: The sample and reference pans are placed in the DSC instrument. The instrument is programmed with a specific heating rate (e.g., 1-10 °C/min) over a desired temperature range that includes the melting point of this compound.[4]

-

Data Acquisition: The instrument heats both the sample and reference pans at the programmed rate and measures the differential heat flow required to maintain both at the same temperature.

-

Data Analysis: The resulting thermogram shows a peak corresponding to the melting of this compound. The onset of the peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion, which can be calculated using calibration standards.[19][21]

Signaling Pathways and Biological Relevance

This compound, as a fundamental component of DNA, is centrally involved in numerous cellular processes. Understanding these pathways is crucial for drug development, particularly in the areas of cancer and antiviral therapies.

Thymidine Salvage Pathway

The thymidine salvage pathway is a critical metabolic route for the synthesis of thymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair. Thymidine kinase 1 (TK1) is a key enzyme in this pathway.[22][23][24]

Caption: The Thymidine Salvage Pathway illustrating the phosphorylation of thymidine to dTTP.

DNA Damage and Repair

This compound is susceptible to damage, particularly from ultraviolet (UV) radiation, which can lead to the formation of this compound dimers. These dimers distort the DNA double helix and can block replication and transcription.[3][25] Cells have evolved sophisticated DNA repair mechanisms to correct such damage.

Caption: Overview of this compound dimer formation and the Nucleotide Excision Repair pathway.

References

- 1. m.youtube.com [m.youtube.com]

- 2. scribd.com [scribd.com]

- 3. The interplay of supercoiling and this compound dimers in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. excillum.com [excillum.com]

- 11. rigaku.com [rigaku.com]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. longdom.org [longdom.org]

- 16. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medcraveonline.com [medcraveonline.com]

- 21. Calorimetry of Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. What is Thymidine kinase 1? - DiviTum® TKa [divitum.com]

- 23. Thymidine kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Thymidine kinase - Wikipedia [en.wikipedia.org]

- 25. abeomics.com [abeomics.com]

The Evolutionary Ascendancy of Thymine in DNA: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of uracil with thymine as a canonical base in deoxyribonucleic acid (DNA) represents a pivotal evolutionary milestone, critical for the establishment of stable, long-term storage of genetic information. This technical guide provides an in-depth exploration of the evolutionary rationale and the biochemical machinery underpinning this transition. We will dissect the key selective pressures, namely the chemical instability of cytosine and the enhanced photochemical resilience of this compound, that likely drove this molecular evolution. Detailed analyses of the enzymatic players, including the structurally and mechanistically distinct thymidylate synthase families (ThyA and ThyX) and the various uracil-DNA glycosylase superfamilies, are presented. This guide furnishes quantitative enzymatic kinetic data, detailed experimental protocols for key assays, and visual representations of the relevant biochemical and logical pathways to offer a comprehensive resource for researchers in molecular evolution, DNA repair, and antimicrobial drug development.

Introduction: From an RNA World to a DNA Blueprint

The prevailing "RNA World" hypothesis posits that ribonucleic acid (RNA) served as the primary molecule for both genetic information storage and catalytic activity in early life.[1] The transition to DNA as the hereditary molecule is thought to have been a major evolutionary leap, offering a more stable and robust medium for the preservation of genetic integrity. A key feature of this transition was the replacement of the pyrimidine base uracil (U) with this compound (T) in the nascent DNA. This seemingly minor alteration—the addition of a methyl group at the 5th carbon of the pyrimidine ring—has profound implications for the stability and repair of the genome.[2][3]

This guide elucidates the multifaceted evolutionary and biochemical underpinnings of this compound's adoption in DNA. We will explore the primary evolutionary drivers, the enzymatic pathways responsible for this compound synthesis and uracil removal, and the experimental methodologies used to investigate these processes.

Evolutionary Drivers for the Uracil-to-Thymine Transition

Two principal factors are believed to have provided the selective pressure for the evolutionary replacement of uracil by this compound in DNA:

The Cytosine Deamination Problem

One of the most significant challenges to genomic stability is the spontaneous hydrolytic deamination of cytosine, which converts it to uracil.[4][5] This chemical alteration, if left unrepaired, would result in a G:C to A:T transition mutation during subsequent rounds of DNA replication, as uracil preferentially pairs with adenine.[3]

If uracil were a natural component of DNA, the cellular repair machinery would be unable to distinguish between a legitimately incorporated uracil and one that arose from cytosine deamination.[3] The evolution of DNA containing this compound instead of uracil provided an elegant solution to this problem. By designating this compound as the pairing partner for adenine, any uracil base found within the DNA duplex is recognized as an anomaly—a deaminated cytosine—and is targeted for removal by specialized repair enzymes.[3][5] This mechanism, known as base excision repair (BER), is initiated by Uracil-DNA Glycosylase (UDG).[5]

Enhanced Chemical and Photochemical Stability of this compound

The presence of the C5-methyl group endows this compound with greater resistance to photochemical damage compared to uracil.[2][3] Ultraviolet (UV) radiation can induce the formation of cyclobutane pyrimidine dimers, which distort the DNA helix and impede replication and transcription. While both this compound and uracil can form these dimers, this compound dimers can be photoreversed more efficiently.[2] Uracil, in contrast, is more prone to forming stable photohydration products, complicating repair.[2] Therefore, the increased photochemical stability of this compound would have conferred a significant selective advantage, particularly in early life forms exposed to high levels of solar UV radiation.

The Enzymatic Cornerstone: Thymidylate Synthesis

The de novo synthesis of this compound for DNA replication is not direct. Instead, the deoxyribonucleotide of uracil (dUMP) is converted to the deoxyribonucleotide of this compound (dTMP). This critical methylation reaction is catalyzed by the enzyme thymidylate synthase (TS).

The Canonical Thymidylate Synthase (ThyA)

The most well-characterized family of thymidylate synthases is ThyA, found in most eukaryotes and many bacteria.[6] ThyA utilizes 5,10-methylenetetrahydrofolate (CH₂H₄folate) as both a one-carbon donor and a reductant to methylate dUMP, producing dTMP and dihydrofolate (DHF).[7] The DHF is then recycled back to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR).

The Flavin-Dependent Thymidylate Synthase (ThyX)

An alternative, structurally and mechanistically distinct family of thymidylate synthases, known as ThyX, has been identified in many pathogenic microbes, including Mycobacterium tuberculosis.[4] Unlike ThyA, ThyX is a flavin-dependent enzyme that uses CH₂H₄folate as the carbon donor and a reduced flavin adenine dinucleotide (FAD) cofactor for the reduction step. The absence of ThyX in humans makes it an attractive target for the development of novel antimicrobial agents.[4][8]

Quantitative Analysis: Comparative Enzyme Kinetics

The kinetic parameters of thymidylate synthases vary across different organisms and enzyme families, reflecting their diverse evolutionary paths and physiological roles.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Reference(s) |

| ThyA Family | ||||||

| Thymidylate Synthase (ThyA) | Escherichia coli | dUMP | 4.1 | 8.8 | 2.15 x 10⁶ | [9][10] |

| Thymidylate Synthase (TYMS) | Homo sapiens | dUMP | ~3-10 | ~5.5-10 | ~0.55-3.3 x 10⁶ | [6][11] |

| Thymidylate Synthase (ThyA) | Bacillus subtilis | dUMP | N/A | ~2.4x E. coli | N/A | [12] |

| DHFR-TS (TS domain) | Plasmodium falciparum | dUMP | N/A | ~0.05 | N/A | [1][8] |

| ThyX Family | ||||||

| Thymidylate Synthase (ThyX) | Mycobacterium tuberculosis | dUMP | 3.6 | 0.0042 | 1.17 x 10³ | [4][5] |

Note: Kinetic parameters can vary depending on assay conditions. N/A indicates data not available in the cited sources.

Genomic Guardians: The Uracil-DNA Glycosylase Superfamily

The fidelity of DNA is maintained, in part, by a class of enzymes called Uracil-DNA Glycosylases (UDGs), which are responsible for recognizing and excising uracil from DNA.[13] This action creates an abasic (AP) site, which is then further processed by other enzymes in the base excision repair pathway. Several distinct families of UDGs have been identified, showcasing a convergent evolutionary solution to the problem of uracil in DNA.

UDG Families and Their Characteristics

-

Family 1 (UNG-type): Includes the well-studied E. coli Ung and human UNG2. These enzymes are highly efficient and can remove uracil from both single-stranded and double-stranded DNA, regardless of the opposing base.[13]

-

Family 2 (MUG/TDG-type): These enzymes, such as E. coli MUG and human TDG, are mismatch-specific, preferentially excising uracil when it is base-paired with guanine (a hallmark of cytosine deamination).[13]

-

Family 3 (SMUG-type): Human SMUG1 is an example from this family, which is active on both single- and double-stranded DNA.

-

Family 4 and 5: These families contain thermostable UDGs found in thermophilic organisms.[14]

Quantitative Analysis: UDG Enzyme Kinetics

The kinetic properties of UDGs highlight their efficiency and substrate specificity, which can be influenced by the DNA sequence context.

| Enzyme | Organism | Substrate Context | K_m (nM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Reference(s) |

| Uracil-DNA Glycosylase (Ung) | Escherichia coli | U:A in dsDNA | ~30-50 | ~125 | ~2.5-4.2 x 10⁹ | [15][16] |

| Uracil-DNA Glycosylase 2 (UNG2) | Homo sapiens | U:A in dsDNA | ~20-50 | ~10 | ~2.0-5.0 x 10⁸ | [17][18] |

| Uracil-DNA Glycosylase (UDG) | Herpes Simplex Virus-1 (HSV-1) | A-T rich ssDNA | 24 | 0.28 | 1.17 x 10⁷ | [19] |

| Uracil-DNA Glycosylase (UDG) | Herpes Simplex Virus-1 (HSV-1) | G-C rich ssDNA | 490 | 0.24 | 4.90 x 10⁵ | [19] |

| Uracil-DNA Glycosylase A (TTUDGA) | Thermus thermophilus | dsDNA | N/A | N/A | N/A | [14] |

| Uracil-DNA Glycosylase B (TTUDGB) | Thermus thermophilus | dsDNA | N/A | N/A | N/A | [14] |

Note: Kinetic parameters can vary depending on assay conditions and the sequence context of the substrate. N/A indicates data not available in the cited sources.

Visualizing the Pathways and Evolutionary Logic

To better understand the complex relationships and processes involved in the evolution of this compound in DNA, the following diagrams have been generated using the DOT language.

Caption: Evolutionary logic for the transition from a uracil-based to a this compound-based genome.

Caption: Comparative pathways of thymidylate (dTMP) synthesis by ThyA and ThyX enzymes.

Caption: The Base Excision Repair (BER) pathway for removing uracil from DNA.

Experimental Protocols

The study of this compound evolution relies on robust biochemical assays to characterize the enzymes involved. Below are foundational protocols for assaying the activity of thymidylate synthase and uracil-DNA glycosylase.

Protocol: Thymidylate Synthase (TS) Activity Assay (Tritium Release Assay)

This protocol is adapted from methods used to measure the catalytic activity of TS by quantifying the release of tritium (³H) from [5-³H]dUMP into the aqueous solvent.[6]

Objective: To determine the kinetic parameters (K_m, k_cat) of a purified thymidylate synthase.

Materials:

-

Purified thymidylate synthase (ThyA or ThyX)

-

[5-³H]dUMP (radiolabeled substrate)

-

dUMP (unlabeled substrate)

-

5,10-methylenetetrahydrofolate (CH₂H₄folate)

-

For ThyX: NADPH and FAD

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2 mM DTT, 1 mM EDTA)

-

Activated charcoal slurry

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, a fixed concentration of CH₂H₄folate (and NADPH/FAD for ThyX), and varying concentrations of dUMP, including a constant amount of [5-³H]dUMP as a tracer.

-

Enzyme Dilution: Dilute the purified TS enzyme to a working concentration in a suitable buffer immediately before use. Keep on ice.

-

Initiation of Reaction: Pre-warm the reaction mixtures to the desired temperature (e.g., 37°C). Initiate the reaction by adding a small volume of the diluted enzyme to each tube. Start a timer.

-

Time Points: At specific time intervals (e.g., 2, 5, 10, 15 minutes), stop the reaction in individual tubes by adding an equal volume of activated charcoal slurry. The charcoal binds unreacted [5-³H]dUMP but not the released ³H₂O.

-

Separation: Vortex the tubes and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes to pellet the charcoal.

-

Quantification: Carefully transfer a defined volume of the supernatant (containing ³H₂O) to a scintillation vial. Add scintillation fluid and mix.

-

Measurement: Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Convert CPM to moles of product formed using the specific activity of the [5-³H]dUMP. Plot the initial reaction velocities against the substrate (dUMP) concentration. Fit the data to the Michaelis-Menten equation to determine K_m and V_max. Calculate k_cat from V_max and the enzyme concentration.

Protocol: Uracil-DNA Glycosylase (UDG) Activity Assay (Oligonucleotide-based)

This protocol uses a fluorescently labeled or radiolabeled oligonucleotide substrate containing a single uracil base to measure UDG activity.

Objective: To measure the rate of uracil excision from a DNA substrate by a UDG enzyme.

Materials:

-

Purified UDG enzyme

-

Synthetic DNA oligonucleotide substrate containing a single uracil residue, labeled with a fluorophore (e.g., FAM) and a quencher, or with a radiolabel (e.g., ³²P).

-

UDG Reaction Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM DTT, 1 mM EDTA)

-

Formamide loading dye (for gel electrophoresis)

-

Urea-polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager or fluorescence scanner

-

For fluorescent assay: a plate reader capable of fluorescence detection.

Procedure (Gel-based method):

-

Reaction Setup: Prepare reaction mixtures containing the UDG reaction buffer and the labeled oligonucleotide substrate.

-

Reaction Initiation: Pre-incubate the mixtures at 37°C. Start the reaction by adding the UDG enzyme.

-

Time Points: At various time points, take aliquots and quench the reaction by adding formamide loading dye and immediately heating to 95°C for 5 minutes.

-

AP Site Cleavage: The N-glycosidic bond cleavage by UDG creates an AP site, which is labile. The site can be cleaved by subsequent treatment with heat and piperidine or by simply heating in the formamide dye, resulting in a shorter DNA fragment.

-

Electrophoresis: Separate the substrate and product fragments by denaturing urea-PAGE.

-

Visualization and Quantification: Visualize the gel using a phosphorimager (for ³²P) or a fluorescence scanner (for FAM). Quantify the band intensities of the full-length substrate and the cleaved product.

-

Data Analysis: Calculate the percentage of substrate converted to product at each time point. Plot the concentration of product formed against time to determine the initial reaction rate.

Conclusion and Future Perspectives

The evolutionary transition from uracil to this compound in DNA was a critical step in ensuring the stability and fidelity of the genetic code. This change, driven by the need to counteract the mutagenic effects of cytosine deamination and to enhance photochemical resistance, was made possible by the evolution of two key enzyme systems: thymidylate synthase and uracil-DNA glycosylase. The existence of distinct families of these enzymes, such as ThyA/ThyX and the various UDG superfamilies, highlights the diverse evolutionary strategies that have converged on the same biochemical solution.

For professionals in drug development, the differences between human and microbial enzymes, particularly the ThyX family of thymidylate synthases, present promising opportunities for the design of selective inhibitors. A thorough understanding of the structure, function, and kinetics of these enzymes is paramount for the rational design of novel therapeutics that can combat infectious diseases without affecting the host's metabolic pathways. Future research will likely continue to uncover the subtleties of these enzymatic mechanisms and their evolution, further informing our understanding of the fundamental principles of life's molecular history and providing new avenues for therapeutic intervention.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trypanosoma brucei DHFR-TS Revisited: Characterisation of a Bifunctional and Highly Unstable Recombinant Dihydrofolate Reductase-Thymidylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding Kinetics and Lateral Mobility of HSV-1 on End-Grafted Sulfated Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and Ligand-Binding Preferences of Mycobacterium tuberculosis Thymidylate Synthases, ThyA and ThyX | PLOS One [journals.plos.org]

- 5. Kinetics and Ligand-Binding Preferences of Mycobacterium tuberculosis Thymidylate Synthases, ThyA and ThyX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic scheme for thymidylate synthase from Escherichia coli: determination from measurements of ligand binding, primary and secondary isotope effects, and pre-steady-state catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Variants of human thymidylate synthase with loop 181–197 stabilized in the inactive conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of thymidylate synthase A from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uracil-DNA glycosylases—Structural and functional perspectives on an essential family of DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel type of uracil-DNA glycosylase mediating repair of hydrolytic DNA damage in the extremely thermophilic eubacterium Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetics of the uracil-DNA glycosylase/inhibitor protein association. Ung interaction with Ugi, nucleic acids, and uracil compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Base excision repair initiation revealed by crystal structures and binding kinetics of human uracil‐DNA glycosylase with DNA | The EMBO Journal [link.springer.com]

- 18. UNG uracil DNA glycosylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 19. A kinetic analysis of substrate recognition by uracil-DNA glycosylase from herpes simplex virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on Thymine Derivatives in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thymine, a fundamental component of DNA, has served as a crucial scaffold for the development of a diverse array of therapeutic agents. The strategic modification of the this compound structure has yielded derivatives with potent anticancer and antiviral activities. This technical guide provides a comprehensive overview of exploratory studies on this compound derivatives in drug discovery, focusing on their synthesis, biological evaluation, and mechanisms of action.

Anticancer Activity of this compound Derivatives

This compound derivatives have emerged as a cornerstone in cancer chemotherapy, primarily through their ability to disrupt DNA synthesis and repair mechanisms in rapidly proliferating cancer cells. The most prominent mechanism of action is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil (5-FU) | HCT116 (Colon) | 0.34 | [1] |

| MCF-7 (Breast) | 8.23 | [2] | |

| A549 (Lung) | 20.49 | [2] | |

| Trifluorothymidine (TFT) | Acyclovir-susceptible HSV-1 strains | 3.07 ± 0.36 to 12.52 ± 0.61 | [3] |

| 4'-Thiothymidine Derivative (KAY-2-41) | HSV-1 | 1.4 - 3.3 | [4][5] |

| 4'-Thiothymidine Derivative (KAH-3-149) | HSV-1 | 1.4 - 3.3 | [4][5] |

| Compound 1 (Cinnamic Acid Hybrid) | HCT116 (Colon) | 22.4 | [1] |

| Compound 2 (Cinnamic Acid Hybrid) | HCT116 (Colon) | 0.34 | [1] |

| Pyrimidinedione Derivative (B-4) | MCF-7 (Breast) | 6.70 ± 1.02 | [2] |

| A549 (Lung) | 20.49 ± 2.7 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)[7]

-

Microplate reader

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently to ensure complete solubilization.[9]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Signaling Pathway: Thymidylate Synthase Inhibition

The primary anticancer mechanism of many this compound analogs, such as 5-fluorouracil (5-FU), involves the inhibition of thymidylate synthase (TS).[7][12][13] This enzyme is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[12][13] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), thereby blocking the synthesis of dTMP.[12][13] This leads to a depletion of thymidine triphosphate (dTTP) and an accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA, leading to DNA damage and cell death.[12][13]

Caption: Inhibition of Thymidylate Synthase by a 5-FU derivative.

Antiviral Activity of this compound Derivatives

This compound derivatives, particularly nucleoside analogs, have demonstrated significant efficacy against various DNA viruses, most notably Herpes Simplex Virus (HSV). Their mechanism of action relies on the selective phosphorylation by viral thymidine kinase (TK) and subsequent inhibition of viral DNA polymerase.

Quantitative Data: Antiviral Activity

The following table presents the in vitro antiviral activity (IC50 values) of several this compound analogs against Herpes Simplex Virus Type 1 (HSV-1).

| Compound/Derivative | Virus Strain | IC50 (µM) | Reference |

| Acyclovir (ACV) | HSV-1 WT | - | [5] |

| Ganciclovir (GCV) | Acyclovir-susceptible HSV-1 strains | 0.40 ± 0.02 to 1.59 ± 0.14 | [3] |

| Trifluorothymidine (TFT) | Acyclovir-susceptible HSV-1 strains | 3.07 ± 0.36 to 12.52 ± 0.61 | [3] |

| 4'-Thiothymidine Derivative (KAY-2-41) | HSV-1 WT | 13 ± 0.8 | [5] |

| 4'-Thiothymidine Derivative (KAH-39-149) | HSV-1 WT | 3.6 | [5] |

| TFT + GCV (10:1) | Acyclovir-susceptible HSV-1 strains | 10x more potent than individual drugs | [3] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[1][6][14][15][16]

Principle: A confluent monolayer of host cells is infected with a virus, which leads to the formation of localized areas of cell death or cytopathic effect (CPE), known as plaques. In the presence of an effective antiviral agent, the number of plaques is reduced.

Materials:

-

24- or 6-well plates

-

Host cell line susceptible to the virus (e.g., Vero cells for HSV)

-

Virus stock of known titer

-

Cell culture medium

-

This compound derivative stock solution

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

-

Staining solution (e.g., crystal violet)

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus. In parallel, prepare various concentrations of the this compound derivative.

-

Infection: Aspirate the medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 40-80 plaque-forming units per well).[16]

-

Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

-

Overlay: After adsorption, remove the virus inoculum and overlay the cells with the overlay medium containing different concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days), depending on the virus.

-

Staining and Counting: After incubation, fix the cells and stain with a staining solution (e.g., crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.[16]

Signaling Pathway: Viral DNA Polymerase Inhibition

The antiviral activity of many this compound nucleoside analogs, such as acyclovir and its derivatives, is dependent on their selective activation within virus-infected cells.[17][18] Viral thymidine kinase (TK) phosphorylates the analog to its monophosphate form.[17] Host cell kinases then further phosphorylate it to the active triphosphate form.[17] This triphosphate analog then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.[18] Upon incorporation, the analog acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral DNA replication.[18]

Caption: Mechanism of viral DNA polymerase inhibition by a this compound analog.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a critical aspect of their development as therapeutic agents. A variety of synthetic strategies have been employed to modify the this compound scaffold at different positions to enhance biological activity and selectivity.

Experimental Protocol: Synthesis of 5-Fluorouracil

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent. One synthetic route involves the direct fluorination of uracil.

Principle: This method involves the direct reaction of uracil with elemental fluorine in a suitable solvent.

Materials:

-

Uracil

-

Fluorine gas (diluted with an inert gas like nitrogen)

-

Anhydrous acetic acid or hydrogen fluoride (solvent)

-

Reaction vessel equipped for gas handling

-

Purification apparatus (e.g., for crystallization)

Procedure:

-

Reaction Setup: Dissolve or suspend uracil in the chosen solvent (e.g., acetic acid) in the reaction vessel.

-

Fluorination: Introduce a diluted stream of fluorine gas into the reaction mixture under controlled temperature conditions (e.g., 0-5°C for hydrogen fluoride).[19]

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as thin-layer chromatography (TLC), until the starting material (uracil) is consumed.[19]

-

Work-up: After the reaction is complete, concentrate the reaction mixture under vacuum.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., water), to yield 5-fluorouracil.[19]

This compound Derivatives in Neurodegenerative Diseases

The exploration of this compound derivatives for the treatment of neurodegenerative diseases is a less developed area compared to their applications in cancer and virology. Much of the research in this domain has focused on thiamine (Vitamin B1) and its derivatives, which have shown neuroprotective effects.[20][21] Some studies have investigated thymol, a monoterpene, and its derivatives for their potential in mitigating neurodegeneration.[22] However, there is limited specific research on the direct application of this compound-based compounds for neurodegenerative disorders. Further exploratory studies are warranted to investigate the potential of novel this compound derivatives in this therapeutic area.

This technical guide provides a foundational understanding of the role of this compound derivatives in drug discovery. The presented data and protocols serve as a resource for researchers and scientists in the field to design and evaluate new and more effective therapeutic agents based on the versatile this compound scaffold.

References

- 1. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Antiherpesvirus Activities of Two Novel 4′-Thiothymidine Derivatives, KAY-2-41 and KAH-39-149, Are Dependent on Viral and Cellular Thymidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. texaschildrens.org [texaschildrens.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bioagilytix.com [bioagilytix.com]

- 15. benchchem.com [benchchem.com]

- 16. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective Effects of Thymol, a Dietary Monoterpene Against Dopaminergic Neurodegeneration in Rotenone-Induced Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thymine Metabolism and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pathways of thymine metabolism and degradation. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the reductive, oxidative, and salvage pathways. This document includes quantitative data on enzyme kinetics, detailed experimental protocols, and visualizations of key metabolic and regulatory pathways.

Core Pathways of this compound Metabolism

This compound, a pyrimidine base essential for DNA synthesis, undergoes degradation through distinct pathways that vary across different organisms. The primary routes for this compound catabolism are the reductive pathway, prevalent in mammals and many other organisms, and the oxidative pathway, which has been identified in certain bacteria. Additionally, the salvage pathway provides a mechanism for recycling this compound and its nucleoside, thymidine, back into the nucleotide pool.

The Reductive Pathway

The reductive pathway is the most well-characterized route for this compound degradation in mammals, plants, and some microorganisms.[1][2] This three-step enzymatic cascade converts this compound into soluble end products that can be readily excreted or utilized in other metabolic processes.[2][3]

The key enzymes and reactions in the reductive pathway are:

-

Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme in the pathway.[4][5] It catalyzes the NADPH-dependent reduction of this compound to 5,6-dihydrothis compound.[4]

-

Dihydropyrimidinase (DHP): This enzyme hydrolyzes the ring of 5,6-dihydrothis compound to produce β-ureidoisobutyrate.

-

β-Ureidopropionase (β-UP): The final enzyme in this pathway, β-ureidopropionase, cleaves β-ureidoisobutyrate to generate β-aminoisobutyrate, ammonia (NH₃), and carbon dioxide (CO₂).

The final product, β-aminoisobutyrate, is a non-protein amino acid that is primarily excreted in the urine.[2]

The Oxidative Pathway

The oxidative pathway of this compound degradation is less common and has been primarily studied in certain bacterial species, such as Nocardia corallina and Rhodococcus erythropolis.[6][7][8] This pathway involves the oxidation of this compound and proceeds through different intermediates compared to the reductive pathway.

In Nocardia corallina, studies suggest that this compound is oxidized to 5-methylbarbituric acid.[6] This is then further metabolized, potentially to methylmalonyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[6] Isotopic labeling experiments in this organism have indicated that the reductive pathway is not operational for this compound degradation.[6]

The Salvage Pathway

The salvage pathway is a crucial recycling route that allows cells to reuse this compound and its nucleoside, thymidine, to synthesize thymidine monophosphate (dTMP), thereby conserving energy. This pathway is particularly important in cells that are not actively undergoing de novo nucleotide synthesis. The key enzymes in the this compound salvage pathway are:

-

Thymidine Phosphorylase (TP): This enzyme reversibly converts this compound and 2-deoxyribose-1-phosphate to thymidine and inorganic phosphate.

-

Thymidine Kinase (TK): This enzyme phosphorylates thymidine using ATP to produce dTMP.[9] There are two main isoenzymes in mammals: cytosolic TK1, which is cell-cycle regulated, and mitochondrial TK2, which is not.[9]

Quantitative Data on Enzyme Kinetics

The following table summarizes the available kinetic parameters for the key enzymes involved in this compound metabolism. This data is essential for understanding the efficiency of these enzymes and for developing kinetic models of this compound degradation.

| Enzyme | Organism/Tissue | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Reference |

| Dihydropyrimidine Dehydrogenase (DPD) | Rat Liver | This compound | 2.2 | 0.68 | [10] |

| Dihydropyrimidine Dehydrogenase (DPD) | Rat Liver | 5-Fluorouracil (as substrate for Ki determination with this compound as inhibitor) | - | - | [10] |

| Dihydropyrimidinase (DHP) | Human Liver | Dihydrouracil | - | - | [1] |

| β-Ureidopropionase (β-UP) | Human | - | - | - | |

| Thymidine Phosphorylase (TP) | E. coli | Thymidine | - | - | |

| Thymidine Kinase 1 (TK1) | Human Lung Carcinoma Cells (A549) | Thymidine | - | 0.1572 (pmol/μg protein/minute) | [11] |

| Thymidine Kinase 2 (TK2) | Human | Thymidine | - | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study this compound metabolism and degradation.

Dihydropyrimidine Dehydrogenase (DPD) Activity Assay (Spectrophotometric Method)

This protocol is adapted from spectrophotometric methods for measuring DPD activity.[12][13]

Principle: The activity of DPD is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of this compound.

Reagents:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH solution (10 mM in buffer)

-

This compound solution (1 mM in buffer)

-

Cell or tissue homogenate (prepared in potassium phosphate buffer)

-

Perchloric acid (10% v/v, ice-cold)

Procedure:

-

Prepare a reaction mixture containing 800 µL of potassium phosphate buffer, 100 µL of NADPH solution, and 50 µL of cell/tissue homogenate in a cuvette.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the this compound solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes using a spectrophotometer with a temperature-controlled cuvette holder at 37°C.

-

A blank reaction without the substrate (this compound) should be run in parallel to correct for any non-specific NADPH oxidation.

-

The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

Enzyme activity is typically expressed as nmol of NADPH consumed per minute per mg of protein. Protein concentration in the homogenate can be determined using a standard method like the Bradford assay.

Dihydropyrimidinase (DHP) Activity Assay (HPLC-based Method)

This protocol is based on HPLC methods for analyzing pyrimidine degradation products.[1][14]

Principle: The activity of DHP is determined by measuring the formation of its product, β-ureidoisobutyrate, from the substrate 5,6-dihydrothis compound using High-Performance Liquid Chromatography (HPLC).

Reagents:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

5,6-Dihydrothis compound solution (1 mM in buffer)

-

Cell or tissue homogenate

-

Trichloroacetic acid (TCA) (20% w/v)

-

HPLC mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer like potassium phosphate with a suitable ion-pairing agent)

-

β-ureidoisobutyrate standard

Procedure:

-

Prepare a reaction mixture containing 400 µL of Tris-HCl buffer, 50 µL of cell/tissue homogenate, and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the 5,6-dihydrothis compound solution.